molecular formula C25H17NO5 B2613855 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide CAS No. 898447-85-3

2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide

Cat. No.: B2613855
CAS No.: 898447-85-3
M. Wt: 411.413
InChI Key: QEVPKUKJUDGYQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Scientific Research Applications

Antioxidant Activity

Coumarin derivatives, including those structurally related to the query compound, have been synthesized and evaluated for their antioxidant activity. Studies have utilized methods like DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays to compare their efficacy against known antioxidants like ascorbic acid. These investigations reveal significant antioxidant potential, which is crucial for mitigating oxidative stress-related diseases (Kadhum et al., 2011).

Synthesis Strategies

Research has focused on developing modular synthesis approaches for creating benzofurans, 2H-chromenes, and benzoxepines, which are key structural elements in various natural products and pharmaceuticals. Techniques such as Claisen rearrangement and ring-closing metathesis have been employed to generate these compounds efficiently, highlighting the versatility of synthetic methods in accessing complex structures (Kotha & Solanke, 2022).

Antimicrobial Activity

Several studies have synthesized new derivatives of chromen-2-one and evaluated their antimicrobial activity. These efforts aim to develop novel organic compounds exhibiting high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. Advanced instrumental analysis methods characterize these compounds, contributing to the search for new antimicrobial agents (Behrami & Dobroshi, 2019).

Anticancer Activity

Novel coumarin derivatives have been synthesized and assessed for their antitumor activity against various human cancer cell lines. Some derivatives have demonstrated superior inhibitory activity compared to standard treatments like 5-fluorouracil, indicating their potential as anticancer agents (Shi et al., 2020).

Computational Investigations

Computational studies on benzofuran coumarin derivatives have explored their molecular properties, including the analysis of molecular orbitals, bandgap energy, and electrostatic potential maps. Such investigations provide insights into the electronic structure and reactivity of these compounds, which is valuable for designing molecules with desired chemical properties (Mallikarjunaiah et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Benzofuran and its derivatives have attracted attention due to their interesting biological activities and potential applications as drugs . Therefore, this compound could be a potential candidate for further drug discovery and development.

Properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO5/c26-24(27)14-29-21-12-18-19(22-10-16-8-4-5-9-20(16)30-22)13-25(28)31-23(18)11-17(21)15-6-2-1-3-7-15/h1-13H,14H2,(H2,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVPKUKJUDGYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)C4=CC5=CC=CC=C5O4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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